molecular formula C15H11Cl2NO4 B1682559 CBA

CBA

Cat. No.: B1682559
M. Wt: 340.2 g/mol
InChI Key: CVQCJPCMPGKEDH-UHFFFAOYSA-N
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Scientific Research Applications

Pharmacological Applications

CBA has emerged as a significant small molecule inhibitor with various pharmacological applications, particularly in cancer research.

Inhibition of Ion Channels

Recent studies have demonstrated that this compound acts as an effective inhibitor of the ion channel TMEM206, which is implicated in acid-induced cell death in colorectal cancer cells. The compound exhibits a half-maximal inhibitory concentration (IC50) of 9.55 µM at low pH, indicating its potential as a therapeutic agent in managing acid-induced cellular damage in cancer contexts .

Table 1: Inhibitory Effects of this compound on TMEM206

Parameter Value
IC509.55 µM
pH for Effective Inhibition4.5
Maximum Inhibition Achieved19%

This inhibition is dose-dependent, showcasing this compound's potential for further development into a therapeutic scaffold for TMEM206 inhibitors .

Antioxidant Activity

The Crocin Bleaching Assay (this compound) is also utilized to measure the antioxidant capacity of various compounds, including dietary antioxidants and pharmaceuticals. This assay helps elucidate the role of antioxidants in mitigating oxidative stress, providing insights into their efficacy in food formulations and biological samples .

Table 2: Antioxidant Capacity Measurement Using this compound

Sample Type Antioxidant Capacity
Dietary AntioxidantsVariable
PharmaceuticalsVariable
Biological SamplesVariable

This method allows researchers to standardize antioxidant capacity measurements across different sample types, enhancing the understanding of their health benefits.

Environmental Applications

This compound also finds relevance in environmental science, particularly in assessing the impacts of chemical exposure on human health and ecosystems.

Cost-Benefit Analysis (this compound)

Cost-benefit analysis is employed to evaluate the economic implications of environmental policies and interventions aimed at reducing chemical exposure. This approach helps quantify the benefits derived from reduced health risks against the costs associated with implementing safety measures .

Table 3: Summary of Cost-Benefit Analysis Applications

Study Focus Key Findings
Air Pollution PoliciesSignificant health benefits vs. costs
Chemical Safety MeasuresJustification for regulatory actions
Vulnerable PopulationsDisparities in risk reduction benefits

The integration of cost-benefit analysis into environmental policy-making ensures that decisions are informed by both economic and health considerations, promoting sustainable practices .

Case Study on Colorectal Cancer Treatment

A study investigating the role of this compound as a TMEM206 inhibitor revealed that while it effectively reduces ion currents associated with acid-induced cell death, its efficacy is limited at neutral pH levels . This finding emphasizes the need for further research into optimizing this compound formulations for clinical use.

Antioxidant Efficacy Assessment

In food chemistry, researchers have utilized the Crocin Bleaching Assay to evaluate various food formulations' antioxidant capacities. The results indicate varying degrees of effectiveness among different dietary antioxidants, highlighting this compound's utility in food science research .

Biological Activity

Coibamide A (CBA) is a cyclic depsipeptide derived from marine cyanobacteria, notable for its significant biological activities, particularly in the realm of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

This compound primarily inhibits the mammalian protein secretory pathway by blocking the Sec61 translocon, a critical component for protein translocation across the endoplasmic reticulum (ER) membrane. This inhibition leads to several downstream effects:

  • Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Inhibition of Cell Migration and Invasion : Studies have shown that this compound effectively inhibits the migration and invasion of cancer cells in vitro.
  • Antitumor Properties : In xenograft mouse models, this compound has demonstrated substantial antitumor efficacy.

The compound's mechanism is partly attributed to its ability to inhibit extracellular secreted proteins such as vascular endothelial growth factor A (VEGF-A) and reduce the expression of integral membrane receptors like VEGFR2 and HER family members (EGFR and HER3) .

Structure-Activity Relationship (SAR)

Research has focused on modifying the structure of this compound to enhance its biological activity. Notable modifications include:

  • Introduction of Methyl Groups : The addition of β- and ε-methyl groups to lysine mimetics has been shown to significantly increase cytotoxicity. For instance, derivatives with these modifications exhibited improved cellular bioactivity compared to simpler structures.
  • Macrolactone Substructure Modifications : Alterations in the macrolactone substructure have also been explored. While some modifications retained potency, others led to a decrease in bioactivity, indicating that specific structural features are crucial for maintaining this compound's efficacy .

Cytotoxicity Studies

A series of studies have quantitatively assessed the cytotoxic effects of this compound and its analogs. The following table summarizes key findings regarding their cytotoxic potential:

CompoundIC50 (nM)Notes
This compound0.27Potent cytotoxic activity
This compound Derivative48Significant decrease in bioactivity
Simplified Derivative6500Marked reduction in cytotoxic potential

These results underscore the importance of structural integrity in maintaining the bioactivity of this compound derivatives .

In Vivo Efficacy

In vivo studies using subcutaneous xenograft mouse models have shown that this compound retains its antitumor properties. The compound's ability to inhibit tumor growth has been linked to its interference with protein secretion pathways essential for tumor cell survival and proliferation .

Antioxidant Activity

Recent investigations into this compound's antioxidant properties reveal that it exhibits potent antioxidant activity, which may contribute to its overall therapeutic profile. For example, a novel analog, THthis compound, demonstrated an antioxidant activity IC50 value of 22.00 ± 1.10 μM, suggesting that modifications can enhance both antioxidant and cytotoxic effects .

Properties

IUPAC Name

4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c16-9-5-6-10(15(20)21)12(7-9)18-14(19)8-22-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQCJPCMPGKEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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